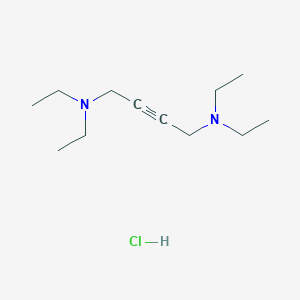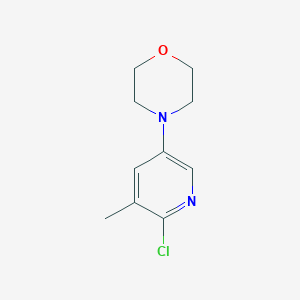
4-(6-Chloro-5-methyl-3-pyridyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Chloro-5-methyl-3-pyridyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 6-chloro-5-methyl-3-pyridyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-5-methyl-3-pyridyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-5-methyl-3-pyridine, which is then reacted with morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, at elevated temperatures (around 100-120°C).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities.
化学反应分析
Types of Reactions
4-(6-Chloro-5-methyl-3-pyridyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridyl ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products
Substitution: Formation of 4-(6-substituted-5-methyl-3-pyridyl)morpholine derivatives.
Oxidation: Formation of 4-(6-chloro-5-carboxy-3-pyridyl)morpholine.
Reduction: Formation of 4-(6-chloro-5-methyl-1,4-dihydro-3-pyridyl)morpholine.
科学研究应用
4-(6-Chloro-5-methyl-3-pyridyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(6-Chloro-5-methyl-3-pyridyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecule. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial effects.
相似化合物的比较
Similar Compounds
- 4-(6-Chloro-5-methyl-3-pyridyl)piperidine
- 4-(6-Chloro-5-methyl-3-pyridyl)thiomorpholine
- 4-(6-Chloro-5-methyl-3-pyridyl)oxazolidine
Uniqueness
4-(6-Chloro-5-methyl-3-pyridyl)morpholine is unique due to its specific substitution pattern and the presence of a morpholine ring. This structure imparts distinct physicochemical properties, such as solubility and stability, making it suitable for various applications that similar compounds may not fulfill as effectively.
属性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC 名称 |
4-(6-chloro-5-methylpyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H13ClN2O/c1-8-6-9(7-12-10(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 |
InChI 键 |
YQLNAQJWRGBMKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1Cl)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


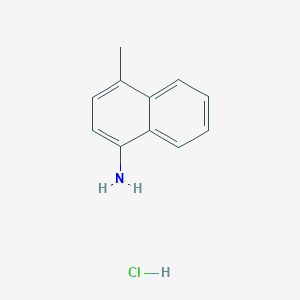
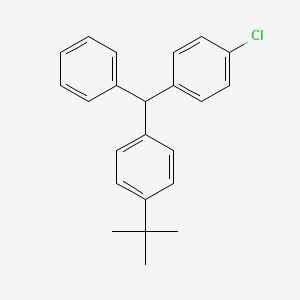
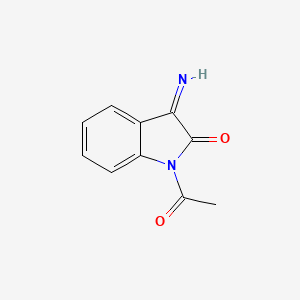

![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
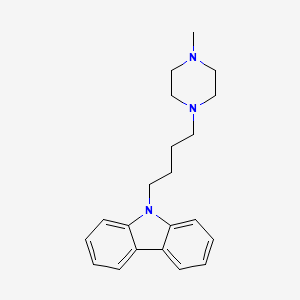
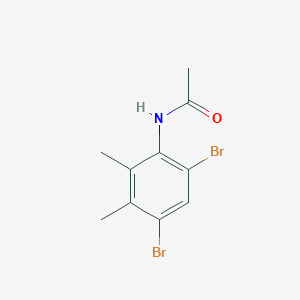
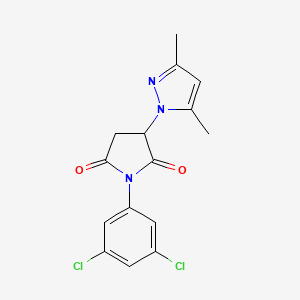
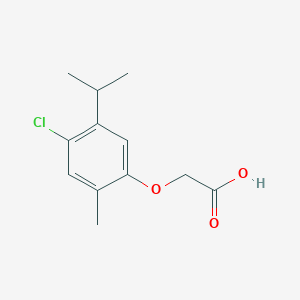
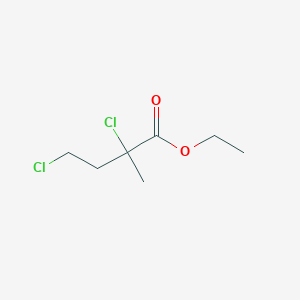
![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
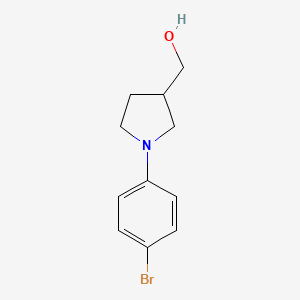
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
